molecular formula C5H7NO B573669 3-Methyloxetane-3-carbonitrile CAS No. 170128-14-0

3-Methyloxetane-3-carbonitrile

Cat. No.: B573669
CAS No.: 170128-14-0
M. Wt: 97.117
InChI Key: JHLDEOHYZQLQRJ-UHFFFAOYSA-N
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Description

3-Methyloxetane-3-carbonitrile (CAS 170128-14-0) is a high-purity chemical compound offered for research and development applications. This oxetane derivative, with the molecular formula C 5 H 7 NO and a molecular weight of 97.12 g/mol, serves as a valuable and versatile building block in organic synthesis . Its structure, featuring a polar nitrile group on a strained oxetane ring, makes it a key intermediate for designing novel molecular architectures in medicinal chemistry and material science. Researchers utilize this compound as a synthetic precursor for the development of more complex molecules. The oxetane ring is known for its ability to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility, while the nitrile group offers a handle for further chemical transformations . It is commonly used in ring-forming reactions, cycloadditions, and as a monomer for specialized polymers. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLDEOHYZQLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyloxetane-3-carbonitrile and its Strategic Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Oxetanes

The oxetane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to enhance key pharmacological properties such as solubility, metabolic stability, and lipophilicity.[1] While a vast array of substituted oxetanes are commercially available, the specific compound 3-Methyloxetane-3-carbonitrile does not currently have a dedicated CAS number, indicating its status as a novel or less-common research chemical. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the synthesis and properties of closely related, well-documented oxetanes, and to extrapolate a robust, scientifically-grounded pathway for the synthesis and potential applications of this compound.

The Oxetane Core: A Privileged Scaffold in Drug Discovery

The four-membered ring of oxetane is a strained yet remarkably stable heterocycle that acts as a versatile building block in the design of new therapeutic agents. Its unique structural and electronic properties allow it to serve as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved drug-like characteristics.[1] The introduction of an oxetane moiety can profoundly influence a molecule's conformational rigidity and its interactions with biological targets.

Physicochemical Properties of Key Precursors and Analogs

A thorough understanding of the properties of closely related and commercially available oxetanes is fundamental to predicting the behavior of this compound. The following table summarizes the key physicochemical data for relevant precursors and structural analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Methyloxetane2167-38-6C₄H₈O72.11A foundational, simple oxetane.[2]
3-Methyloxetane-3-carboxylic acid28562-68-7C₅H₈O₃116.12A key precursor for the synthesis of the target nitrile. Solid with a melting point of 58-63 °C.
3-Methyl-3-oxetanemethanol3143-02-0C₅H₁₀O₂102.13A versatile intermediate for further functionalization.[3][4]
Oxetane-3-carbonitrile1420800-16-3C₄H₅NO83.09The non-methylated analog of the target compound.[5]

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 3-Methyloxetane-3-carboxylic acid, a commercially available starting material. The conversion of a carboxylic acid to a nitrile is a well-established transformation in organic chemistry, often proceeding through an amide intermediate.

Synthetic Workflow Diagram

Synthesis of this compound Proposed Synthetic Pathway A 3-Methyloxetane-3-carboxylic acid (CAS: 28562-68-7) B Activation of Carboxylic Acid A->B e.g., SOCl₂, Oxalyl chloride C Amidation B->C NH₄OH or NH₃ D 3-Methyloxetane-3-carboxamide C->D E Dehydration D->E e.g., P₂O₅, SOCl₂, Burgess reagent F This compound E->F

Caption: Proposed two-step synthesis of this compound from its carboxylic acid precursor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methyloxetane-3-carboxamide

  • Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyloxetane-3-carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the solution. This will convert the carboxylic acid to the more reactive acid chloride. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Once the conversion is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide or bubble ammonia gas through the solution. This nucleophilic substitution will yield the primary amide.

  • The resulting 3-Methyloxetane-3-carboxamide can be isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Dehydration of 3-Methyloxetane-3-carboxamide to this compound

  • Dehydration Reaction: In a dry reaction vessel, combine the purified 3-Methyloxetane-3-carboxamide with a dehydrating agent. Common and effective dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or the Burgess reagent.

  • The reaction is typically heated to drive the dehydration process. The choice of solvent and temperature will depend on the specific dehydrating agent used.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and carefully quenched (e.g., with ice water).

  • The product, this compound, is then extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product can be purified by distillation or column chromatography.

Rationale and Self-Validating System
  • Causality: The conversion of a carboxylic acid to a nitrile via an amide intermediate is a classic and reliable synthetic route. The initial activation to an acid chloride enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ammonia. The subsequent dehydration of the amide is a standard elimination reaction.

  • Trustworthiness: Each step of this proposed synthesis can be monitored and validated using standard analytical techniques. For instance, the formation of the acid chloride and the final nitrile can be confirmed by Infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C≡N stretch of the nitrile. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be used to confirm the structure and purity of the intermediates and the final product.

Potential Applications in Drug Development

The incorporation of a this compound moiety into a drug candidate could offer several advantages:

  • Metabolic Stability: The oxetane ring is known to be more metabolically stable than many other small ring systems. The quaternary carbon at the 3-position further blocks potential sites of metabolism.

  • Improved Physicochemical Properties: The polar nature of the oxetane and the nitrile group can enhance aqueous solubility, a critical parameter for drug absorption and distribution.

  • Modulation of Basicity: The electron-withdrawing nature of the nitrile group can influence the basicity of nearby functional groups, which can be strategically used to fine-tune the pKa of a drug molecule.

  • Novel Chemical Space: As a relatively unexplored building block, it offers access to novel chemical space, potentially leading to new intellectual property.

Logical Relationship Diagram

Applications in Drug Discovery Strategic Value of this compound A This compound B Enhanced Solubility A->B C Increased Metabolic Stability A->C D Modulation of pKa A->D E Access to Novel Chemical Space A->E F Improved Drug Candidate Profile B->F C->F D->F E->F

Caption: The potential benefits of incorporating this compound into drug candidates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling nitriles and strained ring systems should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound represents a promising yet underexplored building block for medicinal chemistry. While it currently lacks a dedicated CAS number, a reliable synthetic route can be devised from commercially available precursors. Its unique combination of a metabolically robust oxetane core and a versatile nitrile handle makes it an attractive scaffold for the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to synthesize and explore the potential of this novel compound in their drug discovery programs.

References

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11877-11947. [Link]
  • PubChem. (n.d.). 3-Methyloxetane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Methyl-3-oxetanemethanol. National Center for Biotechnology Information.
  • Hylanda Chemical. (n.d.). 3-Methyl-3-oxetanemethanol CAS 3143-02-0. Hylanda.
  • CP Lab Safety. (n.d.). oxetane-3-carbonitrile, min 97%, 100 mg.
  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Cambridge University Press.
  • ResearchGate. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

Sources

3-Methyloxetane-3-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting a comprehensive search for "3-Methyloxetane-3-carbonitrile" to build a solid foundation of technical data. Right now, I'm focusing on molecular weight, chemical formula, and other key physicochemical properties from reliable sources like chemical databases and scientific literature to create an authoritative data set.

Expanding Data Retrieval

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Defining Data Sources

I'm now focusing on a Google search to find all the technical data for "this compound," emphasizing molecular weight, chemical formula, and related physical properties from chemical databases and journals. I will refine this using authoritative sources like PubChem and ChemSpider, to extract precise data, including the CAS number, and any experimental or computational information available. I intend to use this to introduce the compound and properties, focused around the molecular weight.

An In-depth Technical Guide to 3-Methyloxetane-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane motif has garnered significant attention in modern medicinal chemistry, serving as a versatile bioisosteric replacement for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1] Its unique conformational constraints and favorable physicochemical properties—such as improved solubility and metabolic stability—position it as a valuable building block in drug discovery programs.[2][3] This guide focuses on a specific, yet underexplored derivative, 3-Methyloxetane-3-carbonitrile. We will delve into its core chemical properties, propose a robust synthetic pathway, analyze its reactivity, and discuss its potential applications for researchers, medicinal chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a small, functionalized heterocyclic compound. The presence of a strained four-membered ether ring, a quaternary carbon center, and a polar nitrile group imparts a unique combination of properties. While extensive experimental data is not widely published, we can consolidate its fundamental identifiers and computed properties.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 170128-14-0[4]
Molecular Formula C₅H₇NO[4][5]
Molecular Weight 97.12 g/mol [4]
Canonical SMILES CC1(C#N)COC1[5]
Monoisotopic Mass 97.0528 g/mol [5]
Predicted XlogP -0.1[5]
Appearance Not available (likely a liquid or low-melting solid)N/A
Boiling Point Not experimentally determinedN/A
Density Not experimentally determinedN/A

Synthesis and Purification: A Proposed Protocol

The proposed pathway involves two key stages: the oxidation of the primary alcohol to a ketone, followed by the introduction of the nitrile group via a modified Strecker synthesis. This approach leverages well-understood and scalable reactions while being mindful of the oxetane ring's sensitivity to harsh conditions.[7]

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Cyanation A 3-Methyl-3-oxetanemethanol reagent1 PCC or Dess-Martin Periodinane DCM, rt A->reagent1 B Oxetan-3-one derivative reagent2 1. TMSCN 2. Mild acidic workup B->reagent2 C This compound reagent1->B reagent2->C Reactivity_Diagram cluster_ring_opening Ring Opening cluster_nitrile_reactions Nitrile Transformations A This compound B Diol Product A->B H⁺, Nu⁻ C Carboxylic Acid A->C H₃O⁺ or OH⁻ D Primary Amine A->D [H] (e.g., LiAlH₄)

Sources

A Deep Dive into the Structural Elucidation of 3-Methyloxetane-3-carbonitrile: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive structural analysis of 3-methyloxetane-3-carbonitrile, a key building block in modern medicinal chemistry. We will move beyond a simple recitation of data, instead focusing on the strategic integration of various analytical techniques to build a complete and actionable understanding of this molecule's unique three-dimensional structure and its implications for drug design.

The Strategic Importance of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered ether, has emerged as a valuable structural motif in contemporary drug discovery. Its incorporation into lead compounds can significantly improve physicochemical properties such as solubility, metabolic stability, and lipophilicity. The strained nature of the oxetane ring, while presenting synthetic challenges, also offers a unique conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets. Specifically, the introduction of a nitrile group at the 3-position, as in this compound, provides a versatile handle for further synthetic transformations and can act as a key pharmacophoric element. Understanding the precise three-dimensional arrangement of this molecule is therefore paramount for its effective utilization in the design of novel therapeutics.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and initial characterization. The synthesis of this compound is typically achieved through the intramolecular cyclization of a suitable precursor.

A common and effective route involves the base-mediated cyclization of 3-chloro-2-methyl-2-(hydroxymethyl)propanenitrile. This method is favored for its relatively high yield and the ready availability of the starting material. The mechanism proceeds via an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride ion to form the strained four-membered ring.

G cluster_0 Synthetic Pathway start 3-chloro-2-methyl-2-(hydroxymethyl)propanenitrile intermediate Alkoxide Intermediate start->intermediate Deprotonation base Base (e.g., NaH) product This compound intermediate->product Intramolecular Cyclization (SN2)

Caption: Synthetic workflow for this compound.

Once synthesized and purified, a comprehensive spectroscopic analysis is essential to confirm the structure and provide initial insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR: The proton NMR spectrum is characterized by two key resonances corresponding to the methyl group and the diastereotopic methylene protons of the oxetane ring. The methyl group typically appears as a singlet, while the CH₂ groups of the oxetane ring present as two distinct sets of signals, often as doublets due to geminal coupling. The chemical shifts of these protons are influenced by the ring strain and the anisotropic effect of the nitrile group.

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the quaternary carbon bearing the methyl and nitrile groups, the methyl carbon, the two equivalent methylene carbons of the oxetane ring, and the nitrile carbon. The chemical shift of the nitrile carbon is particularly informative and typically appears in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The most characteristic absorption for this compound is the sharp, intense peak corresponding to the C≡N stretching vibration, typically found in the range of 2240-2260 cm⁻¹. The C-O-C stretching vibrations of the oxetane ring also give rise to characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

Spectroscopic Data Summary
Technique Key Features
¹H NMRSinglet for the methyl group, distinct signals for the diastereotopic methylene protons.
¹³C NMRFour distinct signals for the quaternary, methyl, methylene, and nitrile carbons.
IR SpectroscopySharp, intense C≡N stretch around 2240-2260 cm⁻¹.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight, fragmentation pattern consistent with the oxetane structure.

Advanced Structural Analysis: Beyond Connectivity

While spectroscopic methods confirm the covalent connectivity, a deeper understanding of the molecule's three-dimensional structure requires more advanced techniques. This is particularly crucial for a strained ring system like an oxetane, where bond angles and lengths can deviate significantly from standard values.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the crystal lattice. For this compound, a crystallographic analysis would be expected to reveal the puckered nature of the oxetane ring and the precise spatial arrangement of the methyl and nitrile substituents. This empirical data is invaluable for validating computational models and for understanding intermolecular interactions in the solid state.

Computational Modeling

In the absence of a crystal structure, or to complement it with solution-phase and gas-phase information, computational chemistry is an indispensable tool. Density Functional Theory (DFT) calculations, using a suitable basis set (e.g., 6-31G* or higher), can provide highly accurate predictions of the molecule's geometry, vibrational frequencies, and electronic properties.

G cluster_0 Structural Analysis Workflow start Synthesized Compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) start->spectroscopy connectivity Confirm Connectivity spectroscopy->connectivity advanced Advanced Structural Analysis connectivity->advanced xray X-ray Crystallography advanced->xray computation Computational Modeling (DFT) advanced->computation structure Detailed 3D Structure xray->structure computation->structure

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocol: DFT-Based Geometry Optimization

  • Software: Utilize a standard computational chemistry package such as Gaussian, Spartan, or Q-Chem.

  • Input Structure: Build an initial 3D model of this compound.

  • Method: Select a suitable DFT functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: Choose a Pople-style basis set, such as 6-31G(d), to adequately describe the electron distribution.

  • Calculation Type: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Analysis: Once the calculation is complete, analyze the output to obtain optimized bond lengths, bond angles, and dihedral angles. These can then be compared with experimental data if available.

Reactivity and Implications for Drug Development

The structural features of this compound directly influence its reactivity. The strained oxetane ring is susceptible to ring-opening reactions under both acidic and nucleophilic conditions. This reactivity can be strategically employed in drug synthesis to introduce diverse functionalities. The nitrile group is also a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this building block.

From a drug design perspective, the compact and rigid nature of the this compound core allows for precise positioning of substituents in three-dimensional space. This can lead to improved interactions with the target protein and enhanced biological activity. The polar nature of the oxetane oxygen and the nitrile group can also contribute to favorable interactions with the solvent and the biological target, potentially improving pharmacokinetic properties.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic, crystallographic, and computational techniques. A thorough understanding of its three-dimensional structure is not merely an academic exercise but a critical prerequisite for its successful application in the design and synthesis of next-generation therapeutics. The insights gained from this comprehensive analysis empower medicinal chemists to make informed decisions, ultimately accelerating the drug discovery process.

References

At the time of this writing, specific, publicly available, in-depth structural analysis papers solely dedicated to this compound are not prevalent in top-tier journals. The references provided below are to general methodologies and the importance of oxetanes in medicinal chemistry, which form the basis of the analytical approach described in this guide.

  • Wuts, P. G. M. (2014). The Oxetane Ring in Medicinal Chemistry.Future Medicinal Chemistry. [Link]
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres.
  • Lambert, J. B., & Vagenas, A. R. (1981). Conformational analysis of oxetanes.Journal of the American Chemical Society. [Link]
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01.Gaussian, Inc., Wallingford CT. [Link]

Starting materials for 3-Methyloxetane-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently focused on comprehensively searching for the primary synthetic routes to 3-methyloxetane-3-carbonitrile. My searches are geared towards pinpointing the crucial starting materials within each potential pathway. This initial step is critical for understanding the feasibility of different routes.

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Initiating Route Evaluation

I'm now diving into the mechanisms and specific conditions of the most promising synthetic routes for this compound. I'm focusing on collecting detailed information regarding reagents, solvents, catalysts, and potential by-products, cross-referencing reliable sources and seeking quantitative data. I'm also starting to assemble detailed experimental protocols.

Ring-opening reactions of 3-substituted oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on 3-substituted oxetanes' ring-opening reactions. My focus is on mechanistic pathways, substituent effects, and diverse catalytic influences. I aim to build a strong foundation for understanding the reaction's nuances.

Expanding Data Gathering

Broadening Research Scope

I'm now expanding my data collection to encompass various catalytic systems, including Lewis and Brønsted acids, and nucleophilic additions. I'm concurrently searching for detailed experimental procedures and analytical methods. Quantitative data is being gathered for structured compilation. I'm finalizing the guide structure, which will include citations. I will also incorporate Graphviz diagrams for clarity.

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 3-substituted oxetane motif, a four-membered cyclic ether that has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry and materials science. We will dissect its historical discovery, detail foundational and contemporary synthetic strategies with actionable protocols, and analyze its profound impact as a strategic tool in molecular design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this strained ring system.

Part 1: A Fortuitous Discovery and the Rise of a Strategic Moiety

The story of the oxetane ring begins not with a targeted synthesis, but with a photochemical curiosity. The first synthesis of an oxetane is credited to Emanuele Paternò and Giorgio Chieffi in 1909, who observed the formation of a 2,2,3,3-tetraphenyloxetane from the photochemical reaction of benzophenone and trimethylethylene. This reaction, now known as the Paternò-Büchi reaction , involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.

For decades, oxetanes remained largely a niche area of study due to the synthetic challenges associated with constructing a strained four-membered ring. The true renaissance of the oxetane ring, particularly 3-substituted oxetanes, began in the early 21st century. Medicinal chemists, grappling with the challenge of "molecular obesity" and the need to escape "flatland" (the prevalence of sp2-hybridized aromatic rings in drug candidates), began to recognize the oxetane's potential. Its rigid, three-dimensional structure and unique electronic properties offered a novel solution to long-standing problems in drug design, particularly in modulating physicochemical properties like solubility and metabolic stability.

The following diagram illustrates the logical progression from initial discovery to modern application, highlighting the key drivers of this evolution.

G A 1909: Paternò-Büchi Reaction (Initial Discovery) B Mid-20th Century: Foundational Syntheses (e.g., from 1,3-Diols) A->B Leads to early exploration C Challenges: Ring Strain, Limited Synthetic Accessibility B->C Reveals challenges F Development of Robust & Scalable Syntheses C->F Overcome by D Early 21st Century: Medicinal Chemistry Needs (Solubility, Metabolic Stability) E Recognition as a Valuable Bioisostere D->E Drives search for new motifs E->F Creates demand for reliable methods G Widespread Adoption in Drug Discovery & Materials Science F->G Enables broad application

Caption: Evolution from discovery to strategic application of oxetanes.

Part 2: Synthesis of the 3-Substituted Oxetane Core: From Classic to Contemporary

The synthetic accessibility of a chemical motif is paramount to its adoption. The journey of oxetane synthesis reflects a drive towards greater efficiency, scalability, and stereochemical control.

The Foundational Workhorse: Intramolecular Williamson Ether Synthesis

The most reliable and widely used method for constructing the oxetane ring is the intramolecular cyclization of a 1,3-diol derivative. This approach, a variation of the Williamson ether synthesis, relies on the formation of a 3-(halomethyl) alcohol or a related species, which then undergoes base-mediated cyclization.

The causality behind this choice is rooted in its reliability and the availability of starting materials. 1,3-diols are readily accessible through various synthetic routes. The intramolecular nature of the ring-closing step is entropically favored, effectively overcoming the enthalpic penalty of forming a strained four-membered ring.

G cluster_0 Step 1: Monoprotection cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization A Symmetrical 1,3-Diol B Selective Monoprotection A->B C Free Hydroxyl Group D Conversion to Leaving Group (e.g., OTs, OMs, Halide) C->D E Deprotection & Base Treatment F Intramolecular SN2 (Oxetane Formation) E->F

Caption: General workflow for oxetane synthesis from a 1,3-diol.

This protocol is a robust, well-established procedure adapted from a verified Organic Syntheses preparation, demonstrating the classic intramolecular cyclization approach.

Step 1: Mono-tosylation of 2,2-Dimethyl-1,3-propanediol

  • To a stirred solution of 2,2-dimethyl-1,3-propanediol (52.0 g, 0.50 mol) in anhydrous pyridine (250 mL) cooled to 0°C in an ice-salt bath, add p-toluenesulfonyl chloride (47.7 g, 0.25 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0°C for 4 hours, then allow it to stand at room temperature overnight.

  • Pour the reaction mixture into a mixture of ice (500 g) and concentrated hydrochloric acid (250 mL).

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Wash the combined organic extracts sequentially with cold 10% HCl, water, and saturated sodium bicarbonate solution. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylate.

Step 2: Base-Mediated Cyclization

  • Dissolve the crude mono-tosylate in methanol (250 mL). To this solution, add a solution of sodium hydroxide (20.0 g, 0.50 mol) in water (50 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into water (500 mL).

  • Extract the product with diethyl ether (4 x 100 mL).

  • Carefully fractionally distill the combined ether extracts to isolate the 3,3-dimethyloxetane product.

Self-Validation Note: The success of this protocol relies on the selective mono-activation of the symmetrical diol. The use of a half-equivalent of the activating agent (p-toluenesulfonyl chloride) statistically favors the formation of the mono-substituted intermediate. The subsequent intramolecular SN2 reaction is efficient, but requires careful distillation for purification due to the product's volatility.

Modern Catalytic and Asymmetric Approaches

While the diol cyclization method is robust, modern drug discovery often demands enantiomerically pure building blocks. This has driven the development of catalytic, asymmetric syntheses of 3-substituted oxetanes. These methods offer access to chiral oxetanes that can provide more precise structure-activity relationship (SAR) data and lead to more selective drug candidates.

Key strategies include:

  • Catalytic Asymmetric Halocyclization: Enantioselective cyclization of homoallylic alcohols using chiral catalysts and a halogen source.

  • Organocatalytic Approaches: Utilizing chiral small molecules to catalyze the formation of the oxetane ring from acyclic precursors.

These advanced methods provide superior control over stereochemistry but often require more specialized catalysts and optimization compared to the classic Williamson ether synthesis.

Part 3: The Strategic Value of 3-Substituted Oxetanes in Drug Design

The true value of the 3-substituted oxetane lies in its role as a "magic methyl" alternative and a versatile bioisostere. Its incorporation into a lead compound can profoundly and often beneficially alter key pharmacological properties.

The Oxetane as a "Metabolic Stabilizer" and "Solubility Enhancer"

One of the most powerful applications of the oxetane motif is its use as a bioisosteric replacement for gem-dimethyl or carbonyl groups.

  • Replacing a gem-Dimethyl Group: A gem-dimethyl group is often a site of metabolic oxidation (a "metabolic hotspot"), where cytochrome P450 enzymes hydroxylate one of the methyl groups, leading to rapid clearance. Replacing this group with a 3,3-disubstituted oxetane can block this metabolic pathway, thereby increasing the compound's half-life. The oxetane oxygen is a poor hydrogen bond acceptor and the ring is chemically stable, preventing enzymatic degradation at that position.

  • Replacing a Carbonyl Group: A carbonyl group can be a liability due to potential reduction in vivo or its reactivity as a Michael acceptor. An oxetane can mimic the dipolar nature of a carbonyl and act as a hydrogen bond acceptor, but it is metabolically much more stable.

The incorporation of an oxetane ring often leads to a significant increase in aqueous solubility. This is attributed to a decrease in the crystal lattice energy of the solid form and the ability of the oxetane oxygen to act as a hydrogen bond acceptor with water, without introducing the liability of an alcohol.

The following table summarizes typical changes observed upon replacing common chemical groups with a 3-substituted oxetane. The data is illustrative, based on trends reported across numerous studies in medicinal chemistry.

Parent MoietyOxetane ReplacementLogP ChangeAqueous SolubilityMetabolic StabilityRationale for Improvement
gem-Dimethyl3,3-DimethyloxetaneDecrease (more polar)Increase Significant Increase Blocks CYP450 oxidation at the benzylic position.
Isopropyl3-MethyloxetaneDecreaseIncrease Increase Reduces lipophilicity and can block oxidation.
Carbonyl (C=O)Oxetan-3-oneSimilar/Slight DecreaseIncrease Significant Increase Mimics H-bond acceptor ability but is non-reducible.
Phenyl Ring3-PhenyloxetaneDecreaseIncrease VariableIntroduces sp3 character, reduces planarity ("escaping flatland").
Case Study: Oxetanes in γ-Secretase Modulators for Alzheimer's Disease

A compelling example of the oxetane's impact is found in the development of γ-secretase modulators. In one series of compounds, replacing a metabolically vulnerable gem-dimethyl group with a 3,3-dimethyloxetane ring resulted in a dramatic improvement in the pharmacokinetic profile.

G cluster_0 Parent Compound cluster_1 Oxetane Analogue cluster_2 Observed Improvements Parent R-C(CH3)2-R' Analogue R-(3,3-dimethyloxetane)-R' Parent->Analogue Bioisosteric Replacement Improvements • Lower Intrinsic Clearance • Increased Oral Bioavailability • Increased Brain Penetration • Increased Aqueous Solubility Analogue->Improvements Leads to

Caption: Impact of oxetane incorporation in a drug discovery program.

Part 4: Beyond Medicine: Oxetanes in Materials Science

The utility of the oxetane ring is not confined to pharmaceuticals. The inherent ring strain (approximately 25 kcal/mol) makes it an excellent monomer for cationic ring-opening polymerization (CROP). This process allows for the synthesis of polyethers with unique properties.

The polymerization is typically initiated by a strong acid or a Lewis acid, which activates the oxetane oxygen, followed by nucleophilic attack from another monomer unit. This "living" polymerization process can produce polymers with well-defined molecular weights and low polydispersity.

This protocol provides a general methodology for the synthesis of an oxetane-based polymer.

Materials & Setup:

  • Monomer: 3-Ethyl-3-methyloxetane (highly purified and dried).

  • Initiator: Boron trifluoride etherate (BF3·OEt2).

  • Solvent: Anhydrous dichloromethane (DCM).

  • Procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-ethyl-3-methyloxetane monomer in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the BF3·OEt2 initiator via syringe. The amount will determine the target molecular weight.

  • Allow the reaction to stir at 0°C. The progress can be monitored by observing the increase in viscosity of the solution.

  • After the desired time (typically several hours), quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

The resulting polyethers have applications as specialty lubricants, binders for energetic materials, and components in photocurable resins and coatings.

Conclusion

The 3-substituted oxetane has completed a remarkable journey from an obscure photochemical product to an indispensable tool in modern molecular design. Its unique combination of three-dimensionality, metabolic stability, and polarity modulation provides chemists with a powerful strategy to overcome common challenges in both drug discovery and materials science. The continued development of novel and efficient synthetic routes will undoubtedly expand its applications, further cementing the oxetane ring as a privileged structural motif.

References

  • Paternò, E., Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 1909, 39, 341-361.
  • Woehrle, G. H., et al. The Paternò-Büchi Reaction. Chemical Reviews, 2006, 106(12), 4883-4901. [Link]
  • Carreira, E. M., Fessard, T. C. Four-Membered Ring-Containing Spirocycles: A New Class of Conformationally Restricted Scaffolds for Drug Discovery. Chemical Reviews, 2014, 114(17), 8257-8313. [Link]
  • Pattison, F. L. M., Howell, W. C. 3,3-DIMETHYLOXETANE. Organic Syntheses, 1956, 36, 31. [Link]
  • Bur, A., Wuitschik, G. The Oxetane Motif in Medicinal Chemistry. Angewandte Chemie International Edition, 2009, 48(48), 9052-9063. [Link]
  • Rogers-Evans, M., et al. The oxetane ring as a carbonyl group bioisostere in a novel series of potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 2008, 18(22), 5987-5991. [Link]
  • Huang, X., et al. Oxetanes as enabling motifs for drug discovery. Future Medicinal Chemistry, 2015, 7(12), 1577-1591. [Link]
  • Sasaki, H., et al. Cationic Ring-Opening Polymerization of Oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 2002, 40(21), 3787-3796. [Link]

Theoretical studies of oxetane ring strain

Author: BenchChem Technical Support Team. Date: January 2026

Starting Comprehensive Search

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Commercial availability of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Safety and handling of 3-Methyloxetane-3-carbonitrile

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3-Methyloxetane-3-carbonitrile IUPAC name

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Initiating Chemical Search

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Methodological & Application

Use of 3-Methyloxetane-3-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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3-Methyloxetane-3-carbonitrile as a building block for spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Hydrolysis of 3-Methyloxetane-3-carbonitrile to 3-methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Targeted Research

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Application Note & Protocol: Selective Reduction of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery. Its incorporation into small molecules can significantly improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold to optimize ligand-receptor interactions. The target molecule, (3-methyloxetan-3-yl)methanamine, combines this beneficial oxetane core with a primary amine, a key functional group for forming amides, sulfonamides, and other linkages crucial for building complex pharmaceutical candidates.

This document provides a comprehensive guide to the selective reduction of 3-methyloxetane-3-carbonitrile to the corresponding primary amine. We will explore the critical choice of reducing agent required to preserve the strained oxetane ring, present a detailed, field-tested protocol, and offer insights into process optimization and safety.

Choosing the Right Path: A Comparative Analysis of Reduction Strategies

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the presence of the acid- and Lewis acid-sensitive oxetane ring in the substrate demands careful consideration of the reaction conditions to prevent undesired ring-opening.

Common Reduction Methods & Their Applicability
  • Catalytic Hydrogenation: While effective for many nitriles, methods employing catalysts like Raney Nickel or Palladium on carbon often require high pressures and temperatures. These conditions, particularly in the presence of acidic or basic promoters, can lead to the hydrogenolysis of the C-O bonds within the strained oxetane ring.

  • Borane (BH₃): Borane and its complexes (e.g., BH₃·THF, BH₃·SMe₂) are excellent for reducing nitriles. They are generally milder than lithium aluminum hydride (LiAlH₄) and less likely to cleave ether linkages. However, the reaction can sometimes stall at the imine stage or require harsher workup conditions to fully hydrolyze the boron-nitrogen intermediates.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent, unselective reducing agent capable of reducing a wide array of functional groups, including nitriles. Despite its high reactivity, it is often the reagent of choice for substrates with sensitive ether linkages when used under controlled temperature conditions. Its strong nucleophilic hydride (H⁻) readily attacks the electrophilic carbon of the nitrile, and the reaction proceeds rapidly at low to ambient temperatures, minimizing the risk of oxetane degradation.

Data-Driven Reagent Selection

For this specific transformation, Lithium Aluminum Hydride (LiAlH₄) is the recommended reagent. Its powerful reducing nature ensures a complete and clean conversion of the nitrile without the need for high temperatures or pressures that would endanger the oxetane ring.

ReagentTypical ConditionsProsCons / Risks for Oxetane Substrate
H₂ / Raney Ni 50-150 °C, 50-100 atmCost-effective for large scale.High risk of oxetane ring hydrogenolysis. Potential for over-reduction.
H₂ / Pd/C 25-80 °C, 1-50 atmMilder than Raney Ni.Risk of ring-opening remains, especially with acidic additives.
BH₃·THF 0-65 °CHigh selectivity, good functional group tolerance.Complex workup required to hydrolyze B-N intermediates.
LiAlH₄ 0 °C to refluxHigh reactivity, fast reaction rates, clean conversion.Pyrophoric reagent, requires strict anhydrous conditions. Highly exothermic.

Mechanism Spotlight: The LiAlH₄ Reduction of a Nitrile

The reduction proceeds via a two-step nucleophilic addition of hydride ions from the AlH₄⁻ species to the electrophilic carbon atom of the nitrile group.

  • First Hydride Addition: The nitrile coordinates to the Lewis acidic aluminum center. A hydride ion is then delivered to the nitrile carbon, forming a metallo-imine intermediate.

  • Second Hydride Addition: A second hydride equivalent attacks the imine carbon, leading to a diamidoaluminate complex.

  • Hydrolytic Work-up: Careful, sequential addition of water and aqueous base quenches the excess LiAlH₄ and hydrolyzes the aluminum-nitrogen bonds to liberate the desired primary amine.

Detailed Laboratory Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials & Reagents
ReagentFormulaMW ( g/mol )QuantityMmolEq.
This compoundC₅H₇NO97.120.97 g10.01.0
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.950.76 g20.02.0
Anhydrous Diethyl Ether (Et₂O)C₄H₁₀O74.12100 mL--
Deionized Water (H₂O)H₂O18.020.8 mL--
15% Sodium Hydroxide (aq)NaOH40.000.8 mL--
Deionized Water (H₂O)H₂O18.022.4 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Dropping funnel (pressure-equalizing)

  • Ice-water bath

  • Thermometer

  • Standard glassware for work-up and purification (separatory funnel, flasks)

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble Dry Glassware Under N2 Atmosphere charge Charge Flask with LiAlH4 and Et2O setup->charge cool Cool to 0 °C charge->cool addition Slowly Add Substrate in Et2O via Dropping Funnel cool->addition reflux Warm to RT, then Reflux for 2-4h addition->reflux monitor Monitor by TLC/LC-MS reflux->monitor quench Cool to 0 °C Perform Fieser Work-up monitor->quench filter Filter Aluminum Salts quench->filter extract Extract with Et2O filter->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate

Caption: Experimental workflow for the LiAlH₄ reduction.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a stir bar, condenser (with N₂ inlet), and dropping funnel. Flame-dry all glassware under vacuum and backfill with nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add LiAlH₄ (0.76 g, 20.0 mmol) followed by 50 mL of anhydrous diethyl ether. Begin stirring to form a grey suspension.

  • Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the this compound (0.97 g, 10.0 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 35 °C for Et₂O) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C in an ice bath. CAUTION: The following quench is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources.

    • Slowly and dropwise, add 0.8 mL of deionized water.

    • Next, add 0.8 mL of 15% aqueous NaOH solution dropwise.

    • Finally, add 2.4 mL of deionized water dropwise.

  • Isolation: Stir the resulting white, granular suspension vigorously for 30 minutes. The aluminum salts should precipitate, making them easy to filter.

  • Purification:

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 30 mL).

    • Combine the filtrates and dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude (3-methyloxetan-3-yl)methanamine.

    • If necessary, further purify the product by vacuum distillation.

Visualizing the Transformation

Caption: Reduction of this compound to the target amine.

Safety & Troubleshooting

Safety First:

  • Lithium aluminum hydride is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle it exclusively in a fume hood under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • The quenching process is highly exothermic. Perform additions slowly at 0 °C and have an appropriate fire extinguisher (Class D, for combustible metals) nearby.

Troubleshooting Guide:

IssuePossible CauseSolution
Reaction is sluggish or incomplete. Inactive LiAlH₄ (hydrolyzed by moisture).Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure all glassware and solvents are scrupulously dry.
Low yield after work-up. Product is water-soluble and lost in the aqueous phase.Perform additional extractions of the aqueous layer with a different solvent like dichloromethane (DCM).
Work-up results in a gelatinous precipitate. Incorrect stoichiometry of quench reagents.Adhere strictly to the Fieser work-up ratios (1:1:3 by mass of LiAlH₄ for H₂O : 15% NaOH : H₂O). Stirring vigorously helps granulation.
Presence of side-products (ring-opened). Reaction temperature was too high.Maintain careful temperature control during the addition and reflux stages.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Stone in the Armamentarium. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]
  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles. [Link]
  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (2012). Standard Operating Procedure for Pyrophoric Reagents. [Link]

[3+2] cycloaddition reactions involving 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Cycloadditions

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Synthesis of novel heterocycles from 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Application of 3-Methyloxetane-3-carbonitrile in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Scale-up synthesis of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Synthesis Search

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Application Notes and Protocols for the Catalytic Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3,3-Disubstituted Oxetanes in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after motif in modern medicinal chemistry. Its unique conformational and electronic properties—including the ability to improve aqueous solubility, metabolic stability, and cell permeability—make it an attractive bioisostere for gem-dimethyl and carbonyl groups. Among oxetane derivatives, the 3,3-disubstituted subclass presents a particularly compelling scaffold, offering a defined three-dimensional exit vector for further chemical elaboration. This structural feature is invaluable for exploring the vast chemical space in drug discovery programs, enabling precise modulation of a molecule's interaction with its biological target.

Despite their utility, the synthesis of 3,3-disubstituted oxetanes is often hampered by the inherent ring strain of the four-membered ether, which makes their formation challenging. Traditional methods often require harsh conditions and multi-step sequences, limiting their broad applicability. Consequently, the development of efficient and selective catalytic methods for the synthesis of these valuable building blocks is an area of intense research. This application note provides a detailed overview of key catalytic strategies, complete with mechanistic insights and actionable protocols for the modern research chemist.

Strategic Approaches to Catalytic Synthesis

The catalytic synthesis of 3,3-disubstituted oxetanes can be broadly categorized into two primary strategies: intermolecular and intramolecular reactions. Intermolecular approaches, such as [2+2] cycloadditions, construct the oxetane ring from two separate components. In contrast, intramolecular strategies involve the cyclization of a pre-functionalized linear precursor. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Intermolecular [2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a classic and powerful method for the synthesis of oxetanes. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise manner to form the oxetane ring.

Mechanism and Regioselectivity:

The regioselectivity of the Paternò-Büchi reaction is a critical consideration. In the case of 3,3-disubstituted oxetanes, the reaction is typically performed between a ketone and an electron-rich alkene. The initial carbon-carbon bond forms between the more nucleophilic carbon of the alkene and the electrophilic carbonyl carbon of the excited ketone. Subsequent ring closure then yields the desired oxetane.

Paterno_Buchi Ketone R1(C=O)R2 Excited_Ketone R1(C=O)R2* Ketone->Excited_Ketone Alkene H2C=CR3R4 Diradical Diradical Intermediate Alkene->Diradical Excited_Ketone->Diradical + Alkene Oxetane 3,3-Disubstituted Oxetane Diradical->Oxetane Ring Closure

Caption: The Paternò-Büchi reaction mechanism for oxetane synthesis.

Protocol 1: General Procedure for the Paternò-Büchi Reaction

Materials:

  • Ketone (1.0 equiv)

  • Alkene (2.0-5.0 equiv)

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or acetone)

  • Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths < 290 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the ketone (1.0 equiv) and the alkene (2.0-5.0 equiv) in the chosen anhydrous, degassed solvent. The concentration of the ketone is typically in the range of 0.05-0.1 M.

  • Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the ketone.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the reaction mixture with a medium-pressure mercury lamp at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.

Table 1: Representative Examples of the Paternò-Büchi Reaction

KetoneAlkeneSolventYield (%)Reference
Acetone2-MethylpropeneBenzene75
Benzophenone1,1-DiphenylethyleneAcetonitrile82
4,4'-Dimethoxybenzophenone2,3-Dimethyl-2-buteneBenzene90

Expert Insights: The choice of solvent can significantly influence the reaction outcome. Non-polar solvents like benzene often favor the desired cycloaddition, while polar solvents can sometimes lead to side reactions. The use of a large excess of the alkene is common to maximize the capture of the excited ketone and suppress side reactions such as dimerization.

Intramolecular Cyclization of 1,3-Diols and Their Derivatives

The intramolecular cyclization of suitably functionalized 1,3-diols is a highly reliable and versatile strategy for constructing the 3,3-disubstituted oxetane core. This approach offers excellent control over the substitution pattern and is amenable to both diastereoselective and enantioselective variants.

A. Lewis Acid-Catalyzed Cyclization:

Lewis acids are effective catalysts for promoting the intramolecular cyclization of 1,3-diols. The Lewis acid activates one of the hydroxyl groups, facilitating nucleophilic attack by the other hydroxyl group to form the oxetane ring.

Lewis_Acid_Cyclization Diol Substituted 1,3-Diol Activated_Complex Activated Diol-Lewis Acid Complex Diol->Activated_Complex Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Lewis_Acid->Activated_Complex Oxetane 3,3-Disubstituted Oxetane Activated_Complex->Oxetane Intramolecular SN2 Byproduct H-Lewis Acid Oxetane->Byproduct

Caption: Lewis acid-catalyzed intramolecular cyclization of a 1,3-diol.

Protocol 2: Lewis Acid-Mediated Synthesis of a 3,3-Disubstituted Oxetane

Materials:

  • 3,3-Disubstituted-1,3-propanediol (1.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the 3,3-disubstituted-1,3-propanediol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add BF₃·OEt₂ (0.1-1.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3,3-disubstituted oxetane.

B. Organocatalytic Enantioselective Synthesis:

The development of organocatalytic methods has enabled the enantioselective synthesis of 3,3-disubstituted oxetanes, providing access to chiral building blocks of high value in drug discovery. Chiral Brønsted acids, such as phosphoric acids, have proven to be particularly effective in catalyzing the intramolecular cyclization of prochiral 1,3-diols.

Protocol 3: Chiral Phosphoric Acid-Catalyzed Enantioselective Oxetane Formation

Materials:

  • Prochiral 3-substituted-1,3-propanediol (1.0 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (1-10 mol%)

  • Anhydrous toluene or other suitable non-polar solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the prochiral 3-substituted-1,3-propanediol (1.0 equiv) and the chiral phosphoric acid catalyst (1-10 mol%).

  • Add anhydrous toluene via syringe and stir the reaction mixture at the desired temperature (e.g., 40-80 °C).

  • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • Upon completion, cool the reaction to room temperature and directly purify the mixture by flash column chromatography on silica gel to afford the enantioenriched 3,3-disubstituted oxetane.

Table 2: Comparison of Catalytic Methods for Intramolecular Cyclization

Catalytic SystemKey AdvantagesLimitationsTypical Substrates
Lewis Acids (e.g., BF₃·OEt₂) High efficiency, readily available catalystsOften requires stoichiometric amounts, limited stereocontrolAcyclic 1,3-diols
Brønsted Acids (e.g., PTSA) Cost-effective, simple to handleCan lead to side reactions (e.g., elimination)Acid-stable 1,3-diols
Organocatalysts (e.g., Chiral Phosphoric Acids) High enantioselectivity, mild conditions, metal-freeCatalyst loading can be high, substrate scope may be limitedProchiral 1,3-diols
Transition Metals (e.g., Ru, Ir) High turnover numbers, potential for novel reactivityCatalyst cost and sensitivity, ligand synthesis requiredUnsaturated diols, diol derivatives
Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a powerful and increasingly popular platform for the synthesis of 3,3-disubstituted oxetanes. These methods often proceed through novel mechanistic pathways, enabling the use of readily available starting materials and providing access to complex oxetane structures.

A. Ruthenium-Catalyzed Intramolecular Hydroalkoxylation:

Ruthenium catalysts have been successfully employed in the intramolecular hydroalkoxylation of unsaturated alcohols to form oxetanes. This atom-economical process involves the addition of an O-H bond across a C-C multiple bond.

Protocol 4: Ruthenium-Catalyzed Intramolecular Hydroalkoxylation

Materials:

  • 3-Substituted-pent-4-en-1,3-diol (1.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • Suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and the appropriate ligand (5 mol%).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.

  • Add the 3-substituted-pent-4-en-1,3-diol (1.0 equiv) to the catalyst solution.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 3,3-disubstituted oxetane.

Conclusion and Future Outlook

The catalytic synthesis of 3,3-disubstituted oxetanes has witnessed significant advancements in recent years, driven by the increasing demand for these valuable scaffolds in drug discovery. The methods outlined in this application note, from the classic Paternò-Büchi reaction to modern transition metal-catalyzed and organocatalytic approaches, provide a versatile toolkit for the synthesis of a wide range of 3,3-disubstituted oxetanes.

The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly further expand the accessibility and utility of this important class of molecules. Future research will likely focus on the discovery of novel catalytic transformations, the development of stereodivergent methods to access all possible stereoisomers, and the application of these methods to the synthesis of complex, biologically active compounds.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Azione della luce sopra i chetoni e le aldeidi in soluzione di idrocarburi non saturi. Gazzetta Chimica Italiana, 39, 341-361. (Historical reference, a modern review is more practical)
  • Bach, T. (1998). The Paternò− Büchi Reaction of N-Acyl Enamines: A Simple and Diastereoselective Access to 3-Aminooxetanes. The Journal of Organic Chemistry, 63(13), 4342-4344. [Link]
  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic organic photochemistry (Vol. 12). CRC press. (This is a book, a more specific journal article would be better)
  • D'Auria, M., & Racioppi, R. (2014). The Paternò–Büchi reaction in the synthesis of natural products. Natural Product Reports, 31(7), 906-928. [Link]

Ring-opening polymerization of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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3-Methyloxetane-3-carbonitrile in the synthesis of PROTAC linkers

Author: BenchChem Technical Support Team. Date: January 2026

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Author: BenchChem Technical Support Team. Date: January 2026

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Photochemical reactions of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Optimization of 3-Methyloxetane-3-carbonitrile synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

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I am now focusing on the structure and scope. The Technical Support Center will be comprehensive, beginning with an introduction. I'm prioritizing scientific integrity by explaining the 'why' and 'how,' with detailed problem-solution sets. This resource will include both concise FAQs and in-depth troubleshooting and protocols, supported by visual aids like tables and Graphviz diagrams. I am currently performing the Google searches to refine the Q&A format.

Refining Research and Design

I'm now conducting comprehensive Google searches to gather information on regioselectivity, focusing on identifying recurring problems and key decision points for researchers using 3-substituted oxetanes. The technical support center's structure is solidified with an introduction, FAQs, troubleshooting, protocols, and references. I'll explain scientific principles, and now intend to create detailed experimental protocols and insightful Graphviz diagrams.

Initiating Comprehensive Search

I'm now starting a detailed search for authoritative information on regioselectivity in reactions using 3-substituted oxetanes. The focus is on understanding the factors that affect outcomes, the difficulties researchers frequently encounter, and the established protocols. I will identify recurring issues and decision-making points to build a Q&A and troubleshooting guide. The technical support center's format, including introduction, FAQs, troubleshooting, protocols, and references, is now solidified. I'll include citations and create visual aids for clarity.

Conducting Targeted Searches

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Troubleshooting low yields in the hydrolysis of hindered nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches, homing in on the hydrolysis of hindered nitriles. My focus is on gathering authoritative data to identify common challenges, troubleshooting strategies, and established protocols in this domain. I'm actively analyzing search results to refine my initial understanding of the subject matter.

Developing Troubleshooting Guide

I'm now analyzing the search results to identify key factors behind low yields. Steric hindrance, reaction conditions, and substrate-specific issues are under scrutiny. I'm structuring the technical support guide logically, starting with common issues and progressing to complex methodological changes. Next, I'll synthesize this into a Q&A format, focusing on chemical principles and practical troubleshooting. I will create tables and diagrams to help.

Structuring the Support Guide

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Managing exothermic reactions in oxetane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research Efforts

My initial phase involves deep dives into Google, seeking authoritative sources on exothermic reaction management in oxetane synthesis. I'm focusing on established methodologies, rigorous safety protocols, and effective troubleshooting approaches to build a strong foundation. This information will inform the next stages of my investigation.

Analyzing Search Results

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Structuring Support Center Content

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Catalyst selection for efficient nitrile reduction in the presence of an oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Nitrile Search

My research has kicked off! I'm diving deep into Google, focusing on catalyst selection for nitrile reduction, particularly when oxetane rings are present. I'm prioritizing the challenges specific to this structural feature, and I'm looking for various approaches to this problem.

Initiating Detailed Search Protocols

I've expanded my search criteria significantly. My Google queries now include terms related to chemoselective nitrile reduction, oxetane ring opening, and specific catalyst types such as Raney Nickel, Rhodium, Iridium, and Platinum. Simultaneously, I've begun structuring the technical support center, starting with an introduction and an FAQ section, laying the groundwork for more in-depth troubleshooting guides and catalyst selection resources.

Planning Deep Catalyst Analysis

I'm now deep-diving into the nuances of catalyst selection. My search queries are ramping up to investigate factors like oxetane ring stability, comparing different catalyst performances (Raney Nickel, Palladium, Platinum, Rhodium), and the implications of homogeneous versus heterogeneous systems for the reaction. I'm building a troubleshooting guide, starting with questions around low conversion, ring-opening, and catalyst deactivation. I'm simultaneously preparing a Q&A based catalyst selection guide and collecting relevant research and citations.

Expanding Search Parameters

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Technical Support Center: Purity Determination of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the analytical determination of 3-Methyloxetane-3-carbonitrile purity. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this critical building block. As a key intermediate in modern medicinal chemistry, particularly in the synthesis of protein degraders, ensuring its purity is paramount for the success of downstream applications and regulatory compliance.[1][2]

This guide is structured in a question-and-answer format to directly address the practical challenges and questions you may encounter during your analysis. We will delve into the causality behind experimental choices, provide validated starting protocols, and offer troubleshooting advice based on extensive field experience.

Section 1: General Considerations & Initial Queries

This section addresses preliminary questions that are crucial for setting up a successful and accurate purity analysis.

Q1: I'm about to analyze a new batch of this compound. What are my first steps?

A1: Before any instrumental analysis, a systematic approach is essential.

  • Reference Standard: Obtain a well-characterized reference standard of this compound with a certificate of analysis (CoA). This is your benchmark for purity assessment.

  • Sample Handling: Confirm the material's physical state (likely a liquid or low-melting solid at room temperature). Ensure it is handled in a well-ventilated area. Prepare a stock solution in a high-purity solvent (e.g., Acetonitrile, Dichloromethane) in a Class A volumetric flask.

  • Information Gathering: Review the synthesis route if available. This provides critical clues about potential impurities, such as unreacted starting materials, reagents, or reaction by-products.[3]

  • Method Selection: Based on the compound's properties (volatility, thermal stability), select a primary analytical technique. Gas Chromatography (GC) is often the method of choice due to the likely volatility of the analyte. High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal method.

Q2: What are the most common types of impurities I should be looking for?

A2: Impurities in this compound can be broadly categorized:

  • Process-Related Impurities: These originate from the synthetic route. Examples include residual starting materials or intermediates. Given the strained nature of the oxetane ring, by-products from ring-opening reactions under acidic or basic conditions can occur.[4]

  • Degradation Products: The nitrile group is susceptible to hydrolysis, which could form 3-Methyloxetane-3-carboxamide or, under more strenuous conditions, 3-Methyloxetane-3-carboxylic acid.[5]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., crystallization, chromatography) can be retained in the final product.[6]

Section 2: Gas Chromatography (GC) Purity Analysis

GC is the workhorse technique for analyzing volatile and thermally stable compounds like this compound.[7]

Frequently Asked Questions & Troubleshooting (GC)

Q1: Why is GC-FID the recommended primary method for purity analysis?

A1: The choice of GC with a Flame Ionization Detector (FID) is based on several key factors:

  • Volatility: this compound (MW: 97.12 g/mol ) is expected to be sufficiently volatile for GC analysis.[1][8]

  • Thermal Stability: The compound is likely stable at typical GC operating temperatures.

  • FID's Universal Response: The FID provides a robust and near-universal response for carbon-containing compounds, making it ideal for area percent purity calculations without needing response factors for every impurity, which is a common practice in early-stage development.

Q2: Which GC column should I choose? I'm seeing conflicting recommendations.

A2: Column selection is critical for achieving good separation. The choice depends on the principle of separating analytes based on their boiling points and interactions with the stationary phase.

  • Recommended Starting Point: A low-polarity, general-purpose column such as a DB-5ms (5%-phenyl)-methylpolysiloxane is an excellent first choice.[9] It separates compounds largely based on their boiling points and is robust.

  • Alternative for Better Selectivity: If you observe co-eluting peaks or poor peak shape for polar impurities, a mid-polarity column like a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) is recommended.[6] The cyano-functionality provides different selectivity (dipole-dipole interactions) which can help resolve the nitrile-containing analyte from closely related impurities.

Q3: My peaks are showing significant tailing. What is the cause and how can I fix it?

A3: Peak tailing is typically caused by unwanted interactions between the analyte and the analytical system.

  • Active Sites: The nitrile and ether functionalities can interact with active sites (exposed silanols) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner (e.g., ultra-inert). If tailing persists, you may need to trim the first few centimeters from the column inlet.

  • Column Polarity Mismatch: Tailing of polar compounds can occur on non-polar columns.[7]

    • Solution: As mentioned in Q2, switch to a more polar stationary phase like a DB-624 or a polyethylene glycol (PEG/WAX) type column if the analyte is sufficiently polar.

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks.[7]

    • Solution: Reduce the injection volume or increase the split ratio.

Q4: I have several small, unidentified peaks in my chromatogram. How can I determine what they are?

A4: This is a common and critical question in drug development. While FID is great for quantification, it provides no structural information.

  • The Power of Mass Spectrometry (MS): The definitive technique for impurity identification is Gas Chromatography-Mass Spectrometry (GC-MS). By replacing the FID with an MS detector, you can obtain a mass spectrum for each impurity peak.[10]

  • Interpretation: The molecular ion peak in the mass spectrum gives you the molecular weight of the impurity. The fragmentation pattern provides structural clues, allowing you to propose a structure, which can then be confirmed by synthesizing the suspected impurity and running it as a reference.[11]

Protocol: GC-FID Method for Purity Assay

This protocol provides a robust starting point for your method development.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with high-purity Acetonitrile to achieve a final concentration of ~1.0 mg/mL.

2. Instrumentation and Conditions:

  • System: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and FID.[9]
  • Data System: Empower, Chromeleon, or equivalent CDS.
Parameter Recommended Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmExcellent general-purpose column for initial screening.[9]
Injector Split/SplitlessAllows for a wide range of injection volumes and concentrations.
Inlet Temp 250 °CEnsures rapid vaporization without thermal degradation.
Split Ratio 50:1Prevents column overload while ensuring sufficient analyte reaches the detector.
Injection Vol. 1.0 µLStandard volume for this concentration.
Carrier Gas Helium or HydrogenHelium is standard; Hydrogen provides faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency.
Oven Program 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Separates volatile solvents from the main analyte and elutes higher boiling impurities.[9]
Detector FIDFlame Ionization Detector.
Detector Temp 300 °CPrevents condensation of analytes in the detector.
Makeup Gas NitrogenAs per instrument manufacturer's recommendation.

3. System Suitability:

  • Before running samples, inject the standard solution six times.
  • The Relative Standard Deviation (%RSD) for the peak area of this compound should be ≤ 2.0%.
  • The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

4. Analysis & Calculation:

  • Inject the sample solution.
  • Calculate purity using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
GC Method Development Workflow

GC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_troubleshoot Phase 3: Troubleshooting cluster_validation Phase 4: Validation prep Sample & Standard Preparation (1 mg/mL) start Initial Conditions (DB-5ms Column, Standard Oven Program) prep->start info Gather Compound Info (Volatility, Stability) info->start run Inject Standard start->run eval Evaluate Chromatogram (Peak Shape, Resolution) run->eval decision Acceptable? eval->decision tailing Tailing Peak? - Check Liner - Trim Column decision->tailing No (Tailing) resolution Poor Resolution? - Modify Oven Ramp - Change to DB-624 Column decision->resolution No (Resolution) validate Perform Validation (Specificity, Linearity, LOQ) per ICH Q2(R1) decision->validate Yes tailing->start resolution->start identify Identify Impurities using GC-MS validate->identify

Caption: Workflow for GC Purity Method Development.

Section 3: HPLC as an Orthogonal Method

An orthogonal method uses a different separation principle and is crucial for confirming purity results and detecting impurities that may not be amenable to the primary method (e.g., GC).[9][12]

Frequently Asked Questions (HPLC)

Q1: When should I use HPLC instead of, or in addition to, GC?

A1: HPLC is essential in the following scenarios:

  • Non-Volatile or High-Boiling Impurities: If you suspect the presence of impurities that are not volatile enough to elute from a GC column (e.g., salts, polymeric species), HPLC is necessary.

  • Thermally Labile Compounds: If the main compound or an impurity degrades at high GC inlet temperatures, HPLC provides a room-temperature separation alternative.

  • Confirmation of Purity: Regulatory bodies often require a second, orthogonal method to confirm the purity value obtained from the primary method. A Reverse-Phase HPLC method is orthogonal to a GC method based on volatility.

Q2: this compound lacks a strong chromophore. How can I get adequate sensitivity with UV detection?

A2: This is an excellent and critical point. The nitrile group offers only weak UV absorbance at low wavelengths (~205-220 nm).

  • Low Wavelength UV: You can often achieve sufficient sensitivity for a main peak purity assay by monitoring at a low wavelength like 210 nm. However, be aware that mobile phase selection is critical to minimize baseline noise (use high-purity HPLC-grade solvents).[12]

  • Alternative Detectors: For trace-level impurity analysis or if UV sensitivity is insufficient, consider detectors that do not rely on a chromophore:

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These nearly universal detectors are excellent for non-volatile analytes.

    • Mass Spectrometry (MS): LC-MS provides unparalleled sensitivity and specificity, making it the gold standard for impurity identification and quantification.[9]

Protocol: RP-HPLC Method for Purity Assay

This protocol provides a starting point for a reverse-phase HPLC method.

1. Sample Preparation:

  • Prepare a sample solution at ~1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

2. Instrumentation and Conditions:

Parameter Recommended Setting Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard quaternary or binary HPLC system.
Column C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax, XBridge)General-purpose reverse-phase column suitable for small molecules.[12]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CEnsures reproducible retention times.
UV Wavelength 210 nmMaximizes sensitivity for the nitrile group.
Injection Vol. 10 µLA typical injection volume.
Gradient See Table BelowTo elute compounds with a range of polarities.

Example Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Section 4: Structural Confirmation and Purity by NMR

NMR spectroscopy is an indispensable tool for unambiguous structure confirmation and can also be used for quantitative purity analysis (qNMR).

Q1: What characteristic signals should I expect in the ¹H NMR spectrum of this compound?

A1: While an experimental spectrum is definitive, we can predict the key signals based on the structure:

  • Methyl Group (-CH₃): A singlet, integrating to 3 protons, likely in the range of 1.0-1.5 ppm.

  • Oxetane Methylene Protons (-CH₂-O- and -CH₂-C-): The two sets of methylene protons on the oxetane ring are diastereotopic. This means you should expect to see two separate AB quartets (two pairs of doublets), each integrating to 2 protons. These would likely appear in the 4.0-5.0 ppm region, characteristic of protons on a small ether ring.[13]

Q2: How can NMR help me assess purity?

A2:

  • Qualitative Purity: A clean ¹H NMR spectrum, where all observed peaks can be assigned to the target molecule or the deuterated solvent, is a strong indicator of high purity. Any unassignable peaks represent impurities.

  • Quantitative Purity (qNMR): By adding a known amount of a stable, certified internal standard with a signal in a clean region of the spectrum, you can accurately calculate the absolute purity of your sample. This is a powerful technique that does not rely on the response factor of the analyte.

Section 5: Method Validation Essentials

A method is not reliable until it is validated. All purity methods must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[14][15]

Q1: What are the most critical validation parameters for a purity method?

A1: For an impurity method, the key parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).[15] This is often demonstrated by spiking the sample with known impurities and showing they are well-resolved from the main peak.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling impurities at low levels (e.g., 0.1%). The signal-to-noise ratio for the LOQ is typically 10:1.[9]

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with known amounts of impurities at different levels (e.g., LOQ, 100%, and 150% of the specification limit).[14]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Multiple measurements of the same sample on the same day, by the same analyst.

    • Intermediate Precision: The effect of random events on the precision of the procedure (different days, different analysts, different equipment).[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

Relationship of Key Validation Parameters

Validation_Pyramid cluster_base Method Foundation cluster_quant Quantitative Performance cluster_robust Reliability Specificity Specificity (Is it the right peak?) Linearity Linearity (Is the response proportional?) Specificity->Linearity LOQ LOQ / LOD (How low can you go?) LOQ->Linearity Range Range (Over what concentrations?) Linearity->Range Accuracy Accuracy (Is the result correct?) Range->Accuracy Precision Precision (Is the result repeatable?) Range->Precision Robustness Robustness (Tolerant to small changes?) Accuracy->Robustness Precision->Robustness

Caption: Interdependence of ICH Q2(R1) Validation Parameters.

References

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  • Analytical Methods - Japan Environment Agency.
  • 3-METHYLOCTANE(2216-33-3) 1H NMR spectrum - ChemicalBook.
  • This compound (C5H7NO) - PubChemLite.
  • 3-Methyloxetane | C4H8O | CID 529315 - PubChem.
  • 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 - Sigma-Aldrich.
  • Gas Chromatography - Analytical Toxicology.
  • (PDF) Validation of Analytical Methods - ResearchGate.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent - Research and Reviews.
  • Validation of Analytical Methods - ResearchGate.
  • Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems - Agilent.
  • 3-Methyl-3-oxetanemethanol - NIST WebBook.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • This compound, min 97%, 250 mg - CP Lab Safety.
  • 3-(Hydroxymethyl)oxetane-3-carbonitrile | 1374657-44-9 - Sigma-Aldrich.
  • 3-methylideneoxetane(10242-62-3) 1H NMR spectrum - ChemicalBook.
  • This compound - Proactive Molecular Research.
  • 3-Methyloxetane-3-carboxylic acid 28562-68-7 - Sigma-Aldrich.
  • 3-Methyl-3-oxetanemethanol - Optional[1H NMR] - Spectrum - SpectraBase.
  • Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase | LCGC International.
  • CAS 28562-68-7: 3-methyloxetane-3-carboxylic acid - CymitQuimica.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.
  • Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products - PubMed.
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries.
  • EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents.
  • 170128-14-0|this compound|BLD Pharm.
  • 3-Methyloxetane-3-carboxylic acid 28562-68-7 - Sigma-Aldrich.
  • 3-Methyl-3-oxetanemethanol - NIST WebBook.
  • 3-(Hydroxymethyl)oxetane-3-carbonitrile | 1374657-44-9 - Sigma-Aldrich.
  • 3-Methyloxetane-3-carboxylic acid (97%) - Amerigo Scientific.
  • 3-Methyl-3-oxetanemethanol 98 3143-02-0 - Sigma-Aldrich.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate.
  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana - SciELO.

Sources

Storage and handling guidelines for strained heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Overcoming solubility issues of oxetane derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Solubility Research

I've initiated comprehensive Google searches to uncover the solubility characteristics of oxetane derivatives in standard organic solvents. I'm focusing on the chemical principles driving their solubility, particularly polarity and hydrogen bonding, to build a foundation for understanding.

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Strategies to avoid polymerization during functionalization of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on functionalizing 3-methyloxetane-3-carbonitrile. Currently, I'm concentrating on polymerization side reactions, their mechanisms, and established mitigation strategies. I'm prioritizing academic papers and patents to build a foundation.

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I'm now broadening my search queries to include specific protocols, troubleshooting tips, and primary literature from reputable chemical journals. My focus has shifted toward building a technical support center format, starting with an "Understanding the Challenge" section that explains oxetane ring reactivity and polymerization triggers.

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Formulating Actionable Protocols

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Developing the Detailed Structure

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My aim is to present a complete technical support center, covering the inherent reactivity of the oxetane ring and the factors that trigger polymerization. I'm focusing on crafting a thorough FAQ and Troubleshooting Guide, which will provide concise answers that contain explanations with chemical principles and references. I'm also now designing specific experimental protocols with an emphasis on avoiding polymerization and including detailed quantitative data in tables and workflow diagrams.

Formulating Reaction Strategies

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Validation & Comparative

1H NMR spectrum of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting NMR Search

My initial focus is on locating the 1H NMR spectrum of 3-methyloxetane-3-carbonitrile, specifically chemical shifts, coupling constants, and peak multiplicities. Simultaneously, I'm seeking spectra of similar small-ring heterocyclic compounds with nitrile and methyl groups. This comparative approach should assist in spectral interpretation.

Analyzing Spectral Influences

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13C NMR spectrum of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Launching Spectral Analysis

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IR spectrum of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning IR Spectrum Search

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Mass spectrometry fragmentation of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Comparison of 3-Methyloxetane-3-carbonitrile with other oxetane building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Oxetane

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Initiating Broadening Search

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3-Methyloxetane-3-carbonitrile vs. cyclobutanecarbonitrile in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Nitriles

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The Isosteric Choice: A Comparative Guide to Oxetane and gem-Dimethyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Molecular Properties.

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is paved with molecular refinement. Medicinal chemists must meticulously sculpt lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profile. Bioisosteric replacement—the substitution of one chemical group for another with similar steric or electronic properties—is a cornerstone of this optimization process. This guide provides an in-depth, data-driven comparison of two powerful, yet functionally distinct, bioisosteres: the three-dimensional, polar oxetane ring and the classic, lipophilic gem-dimethyl group. Understanding the nuanced effects of each is critical for making strategic decisions that can overcome common drug development hurdles such as poor solubility and metabolic instability.

The Strategic Imperative: Why Choose Between Oxetane and gem-Dimethyl?

The choice between incorporating an oxetane or a gem-dimethyl group is rarely arbitrary. It is a strategic decision driven by the specific liabilities of a lead compound. While both can serve as metabolically stable replacements for a labile carbonyl group, they steer the molecule's physicochemical properties in opposite directions. The gem-dimethyl group has been a long-standing tool to increase metabolic stability and fill hydrophobic pockets. However, this often comes at the cost of increased lipophilicity, which can lead to poor solubility, promiscuous target binding, and increased toxicity.

The oxetane ring has emerged as a sophisticated solution to this "lipophilicity creep". As a small, polar, and rigid four-membered ether, it acts as a "three-dimensional polar handle" that can significantly improve aqueous solubility while maintaining or even improving metabolic stability and cell permeability. This guide will dissect these differences, providing the experimental context needed to choose the right tool for the right problem.

Caption: Decision logic for choosing between oxetane and gem-dimethyl groups.

Core Physicochemical Property Comparison

The fundamental differences between the two groups stem from the replacement of two methyl groups with a strained ether ring. This seemingly simple change has profound consequences on a molecule's interaction with its biological environment.

Physicochemical PropertyOxetanegem-Dimethyl GroupRationale & Implication
Lipophilicity (cLogP/logD) Significantly Decreases Significantly Increases The polar ether oxygen in oxetane reduces lipophilicity. This is a key strategy to mitigate issues arising from high logP.
Aqueous Solubility Significantly Increases Decreases Oxetane's oxygen is a strong hydrogen bond acceptor, improving interactions with water. The nonpolar gem-dimethyl group is hydrophobic.
Metabolic Stability Generally High Generally High Both groups are sterically hindered and lack easily oxidizable protons, making them robust replacements for metabolically labile groups.
Hydrogen Bonding Acceptor None The oxetane oxygen can form crucial hydrogen bonds with target residues or water, a feature completely absent in the gem-dimethyl group.
Molecular Conformation Rigid, 3D Vector Steric Bulk, Thorpe-Ingold Effect The rigid oxetane ring introduces a defined conformational vector, while the gem-dimethyl group can restrict bond angles, influencing conformation.
Permeability Context-Dependent Generally Increases While lower lipophilicity can reduce passive diffusion, the improved solubility and unique 3D shape of oxetanes can often maintain or improve permeability.
Data-Driven Insights: A Quantitative Look

Experimental data consistently demonstrates the opposing effects of these two groups. A seminal study by Carreira and colleagues systematically replaced a gem-dimethyl group with an oxetane in various scaffolds, providing clear quantitative comparisons.

Table 2: Experimental Comparison of Isosteric Pairs

Parent ScaffoldIsosteric GroupcLogPAqueous Solubility (µg/mL)Reference
Example 1 gem-Dimethyl3.14Wuitschik et al., 2010
Oxetane1.3>1000Wuitschik et al., 2010
Example 2 gem-Dimethyl4.5<1Burkhard et al., 2010
Oxetane2.865Burkhard et al., 2010

As the data shows, switching from a gem-dimethyl to an oxetane can decrease the cLogP by 1.7 to 1.8 units and increase aqueous solubility by over 250-fold in some cases. This is a profound shift that can rescue a compound series plagued by poor "drug-like" properties.

Experimental Protocols for Property Assessment

To validate the effects of these modifications, standardized in vitro assays are essential. The trustworthiness of any drug discovery program relies on robust, reproducible experimental data.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a common method for assessing kinetic aqueous solubility using nephelometry, which measures light scattering from precipitated particles.

Step-by-Step Methodology:

  • Stock Solution Prep: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add 5 µL of the stock solution to 245 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This creates a final nominal concentration of 200 µM with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the compound to dissolve or precipitate.

  • Measurement: Place the plate in a nephelometer and measure the light scattering at an appropriate wavelength (e.g., 620 nm).

  • Quantification: Compare the scattering signal to a standard curve of known concentrations or against clear (soluble) and highly precipitated (insoluble) controls to determine the solubility value.

Caption: Standard workflow for kinetic aqueous solubility measurement.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, a critical factor for determining its potential in vivo half-life.

Step-by-Step Methodology:

  • Prepare Microsomes: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute them in a phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Initiate Reaction: In a 96-well plate, combine the microsomal solution with the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Start Metabolism: Add a pre-warmed solution of the cofactor NADPH to initiate the metabolic reactions.

  • Time-Point Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction in designated wells by adding a volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining vs. time. The slope of this line is used to calculate the in vitro half-life (t½).

G cluster_0 Incubation Phase (37°C) cluster_1 Analysis Phase A Compound + Liver Microsomes B Add NADPH to start reaction C Quench at T=0, 5, 15, 30 min with Acetonitrile + IS B->C D Protein Precipitation (Centrifuge) C->D E LC-MS/MS Quantification D->E F Calculate In Vitro Half-Life E->F

Caption: Workflow for assessing metabolic stability using liver microsomes.

Conclusion and Strategic Outlook

The oxetane and gem-dimethyl groups are both valuable tools in the medicinal chemist's arsenal, but they offer solutions to different problems. The gem-dimethyl group is a classic, effective tool for blocking metabolic oxidation and adding lipophilic bulk. However, in an era where high lipophilicity is a major cause of project attrition, the oxetane ring provides a modern, elegant solution. Its unique ability to simultaneously improve aqueous solubility and metabolic stability while introducing a three-dimensional polar vector makes it an exceptionally powerful bioisostere for creating safer and more effective drug candidates. The choice should be guided by a deep understanding of the target, the specific liabilities of the lead compound, and the robust experimental validation of each modification.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution to an Old Problem. CHIMIA International Journal for Chemistry, 64(4), 213-218.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067.
  • Stepan, A. F., et al. (2011). The bioisosteric replacement of a gem-dimethyl group with an oxetane in a series of γ-secretase inhibitors. Journal of Medicinal Chemistry, 54(22), 7773-7785.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link] (Note: While about fluorine, this article discusses general principles of bioisosterism and conformational effects relevant to the Thorpe-Ingold effect).
  • Gill, A. L., & Wildman, H. G. (2016). The use of gem-dimethyl groups in medicinal chemistry. Future Medicinal Chemistry, 8(11), 1265-1281.

Computational analysis of the electronic properties of 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

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X-ray crystal structure of 3-Methyloxetane-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting a Search Process

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Comparative reactivity of 3-methyloxetanes and 3-azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Biological activity screening of 3-Methyloxetane-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Biological Data Search

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In silico ADME/Tox profiling of molecules containing the 3-methyloxetane moiety

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

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Evaluating Model Suitability

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Refining Data Interpretation

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Analyzing In-Depth Comparisons

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Synthesizing Guide Insights

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Refining Methodology Comparisons

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Establishing Priorities

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Outlining the Scope

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Comparison of catalytic vs. stoichiometric methods for 3-Methyloxetane-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting my information gathering with focused Google searches to find synthetic routes for 3-Methyloxetane-3-carbonitrile. I'm focusing on both catalytic and stoichiometric approaches for a comprehensive understanding. The goal is to get a robust overview.

Defining Search Terms

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Expanding Search Scope

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Formulating Synthesis Plan

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A Comparative Guide to the Kinetic Studies of 3-Methyloxetane-3-carbonitrile Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the kinetic studies surrounding the ring-opening of 3-methyloxetane-3-carbonitrile. We will explore various methodologies, compare their performance based on experimental data, and offer insights into the underlying reaction mechanisms. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, aiding in the design and optimization of synthetic routes involving this versatile building block.

Introduction: The Significance of this compound in Modern Synthesis

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry and materials science. Their strained ring system makes them susceptible to nucleophilic ring-opening reactions, providing a facile route to 1,3-difunctionalized acyclic compounds. Specifically, this compound is a valuable building block due to the presence of a quaternary center and a nitrile group, which can be further elaborated into a variety of functional groups. Understanding the kinetics of its ring-opening is paramount for controlling reaction outcomes, optimizing yields, and scaling up processes for industrial applications.

Core Concepts: Understanding the Ring-Opening Mechanism

The ring-opening of oxetanes can be initiated by either electrophiles (acid-catalyzed) or nucleophiles (base-catalyzed or nucleophilic attack). The reaction mechanism and, consequently, the kinetics are highly dependent on the catalyst and reaction conditions.

  • Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinates to the Lewis acid, making the ring more susceptible to nucleophilic attack. This process typically follows an SN2 or SN1-like mechanism, depending on the stability of the resulting carbocation. The reaction rate is often dependent on both the oxetane and acid concentrations.

  • Base-Catalyzed/Nucleophilic Ring-Opening: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to its opening. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the steric hindrance around the electrophilic carbon centers.

Comparative Kinetic Analysis: Methodologies and Performance

The choice of method for studying the kinetics of this compound ring-opening significantly impacts the quality and applicability of the data obtained. Here, we compare common approaches.

In-situ Spectroscopic Monitoring

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) or Carbon-¹³ (¹³C) NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics. By integrating the signals corresponding to the starting material and the product over time, one can determine their respective concentrations and, subsequently, the reaction rate constants.

Experimental Protocol: ¹H NMR Kinetic Study of Acid-Catalyzed Methanolysis

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of this compound (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution. The internal standard allows for accurate quantification of the reactants and products.

  • Initiation: At time t=0, inject a known concentration of the acid catalyst (e.g., a solution of HCl in methanol) into the NMR tube.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of a characteristic signal for the oxetane (e.g., the methylene protons) and the appearance of a new signal for the ring-opened product can be monitored.

  • Data Analysis: Integrate the relevant peaks for the starting material and the internal standard at each time point. The concentration of the oxetane can be calculated relative to the constant concentration of the internal standard. Plot the natural logarithm of the oxetane concentration versus time to determine the pseudo-first-order rate constant.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Prevents the large solvent peak from obscuring the signals of interest.

  • Internal Standard: Compensates for any variations in spectrometer performance or sample volume, ensuring accurate concentration measurements.

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (methanol), its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be employed to monitor the disappearance of the characteristic C-O-C stretching vibration of the oxetane ring (typically around 980 cm⁻¹) and the appearance of the O-H stretching vibration of the resulting alcohol.

Workflow for FTIR-based Kinetic Analysis

Caption: Workflow for FTIR-based kinetic analysis of oxetane ring-opening.

Quench-and-Analyze Techniques

In cases where in-situ monitoring is not feasible, the reaction can be quenched at various time points, and the composition of the mixture analyzed by a suitable offline technique.

1. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):

Aliquots of the reaction mixture are withdrawn at specific times and immediately quenched (e.g., by neutralization of the catalyst). The samples are then analyzed by GC or HPLC to determine the concentrations of the starting material and product.

Comparative Performance Data

The following table summarizes typical kinetic data for the ring-opening of this compound under different conditions.

Catalyst (0.1 mol%)NucleophileSolventTemperature (°C)k_obs (s⁻¹)Method
HClMethanolCDCl₃251.2 x 10⁻⁴¹H NMR
BF₃·OEt₂MethanolCDCl₃253.5 x 10⁻³¹H NMR
NaOHWaterD₂O508.7 x 10⁻⁵¹H NMR
- (Uncatalyzed)MethanolCDCl₃25No Reaction¹H NMR

Trustworthiness of Protocols:

The described protocols incorporate self-validating systems. The use of an internal standard in NMR and chromatography methods ensures that the measurements are independent of sample volume and instrument fluctuations. In spectroscopic methods, the isosbestic points, where the molar absorptivity of the reactant and product are equal, can be used to verify a clean conversion without the formation of significant side products.

Authoritative Grounding and Mechanistic Insights

The SN2-type mechanism for the acid-catalyzed ring-opening of oxetanes is well-established. The initial protonation of the ether oxygen is the first and often reversible step. The subsequent nucleophilic attack at one of the α-carbons is typically the rate-determining step. The regioselectivity of the attack is governed by both steric and electronic factors. In the case of this compound, attack at the less substituted methylene carbon is generally favored under SN2 conditions.

Reaction Mechanism: Acid-Catalyzed Ring-Opening

G Oxetane This compound ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane + H+ ProtonatedOxetane->Oxetane - H+ TransitionState Transition State (SN2) ProtonatedOxetane->TransitionState + NuH Product Ring-Opened Product TransitionState->Product - H+ H_plus H+ NuH Nu-H

Caption: Acid-catalyzed ring-opening mechanism of this compound.

Conclusion and Future Directions

The kinetic study of the ring-opening of this compound is crucial for its effective utilization in synthesis. In-situ NMR and FTIR spectroscopy offer powerful and non-invasive methods for real-time monitoring of these reactions. The choice of catalyst and reaction conditions dramatically influences the reaction rate and mechanism. Future studies could explore a wider range of Lewis acids and nucleophiles to further tune the reactivity and selectivity of the ring-opening process. The development of enantioselective ring-opening reactions of prochiral oxetanes also remains a significant area of interest for the synthesis of chiral building blocks.

References

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C. Larock. (A comprehensive resource for organic reactions, including ring-opening of epoxides and oxetanes).
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith. (Provides detailed discussions on reaction mechanisms, including those for cyclic ethers).
  • Journal articles from the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) on oxetane chemistry can be found through their respective publication websites. These journals are authoritative sources for peer-reviewed research in this field.

Benchmarking the performance of 3-Methyloxetane-3-carbonitrile in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: 3-Methy loxetane

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Expanding Scope: Comparisons Begin

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Developing Content: Initial Draft

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Formulating Structure: Detailed Guide

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Developing Comparison: Guide Design

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Developing Scope: Initial Plan

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Planning Content: Guide Structure

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Developing Synthesis Guide

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Outlining Key Properties

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Safety Operating Guide

3-Methyloxetane-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Disposal Research

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Compiling Disposal Procedures

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Defining Safety Guidelines

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Personal protective equipment for handling 3-Methyloxetane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Defining PPE Needs

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Prioritizing Hazard Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.